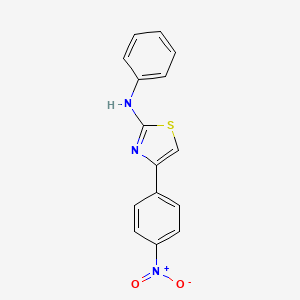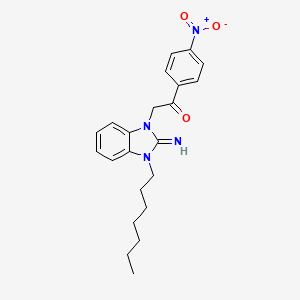![molecular formula C16H21N3O3 B11660931 2-(Morpholin-4-YL)-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11660931.png)
2-(Morpholin-4-YL)-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-YL)-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a phenyl group, and an acetohydrazide moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-YL)-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide typically involves the following steps:
Formation of the hydrazone: This step involves the reaction of 3-(prop-2-EN-1-yloxy)benzaldehyde with acetohydrazide in the presence of an acid catalyst to form the hydrazone intermediate.
Introduction of the morpholine ring: The hydrazone intermediate is then reacted with morpholine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-YL)-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Morpholin-4-YL)-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-YL)-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-morpholin-4-yl-4-prop-1-en-2-ylcyclohexan-1-ol: Another morpholine-containing compound with different structural features.
3-{5-[(morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol: A compound with a morpholine ring and a thiophene moiety.
Uniqueness
2-(Morpholin-4-YL)-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is unique due to its combination of a morpholine ring, a phenyl group, and an acetohydrazide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various scientific applications.
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H21N3O3/c1-2-8-22-15-5-3-4-14(11-15)12-17-18-16(20)13-19-6-9-21-10-7-19/h2-5,11-12H,1,6-10,13H2,(H,18,20)/b17-12+ |
InChI Key |
MRGBXHBENPXSRQ-SFQUDFHCSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)CN2CCOCC2 |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=O)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11660848.png)
![2-(benzyloxy)-5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11660853.png)
![2-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11660863.png)
![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B11660876.png)
![2-{[(4-hydroxyphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11660898.png)
![4-(1-Amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)-2-methoxyphenyl dimethylcarbamate](/img/structure/B11660902.png)
![(6Z)-6-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660906.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660921.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660926.png)
![N-[4-({(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11660930.png)


![2,6-Di-tert-butyl-4-[pyridin-2-yl(pyrrolidin-1-yl)methyl]phenol](/img/structure/B11660951.png)
![diethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11660957.png)
